N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction. This method is eco-friendly and yields the desired product in good-to-excellent yields . The reaction is performed at 140°C and completes within 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Agents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to act on enzymes and receptors involved in various biological pathways. For instance, it may inhibit certain enzymes critical for the survival of bacteria or cancer cells, thereby exerting its antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: A similar compound with a different substituent at the 5-position.
[1,2,4]triazolo[1,5-a]pyrimidin-7-one: Known for its anti-epileptic activities.
[1,2,4]triazolo[1,5-a]pyridines: These compounds share a similar core structure but differ in their substituents and biological activities.
Uniqueness
N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct biological activities.
Properties
Molecular Formula |
C10H15N5O |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C10H15N5O/c1-3-16-5-4-11-9-6-8(2)14-10-12-7-13-15(9)10/h6-7,11H,3-5H2,1-2H3 |
InChI Key |
OGGHXBJJYPUICZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1=CC(=NC2=NC=NN12)C |
Origin of Product |
United States |
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